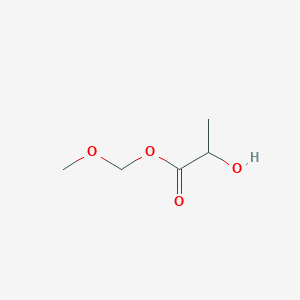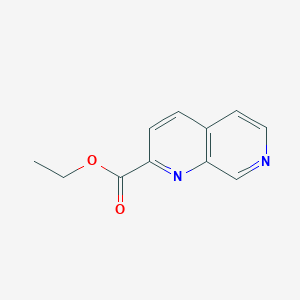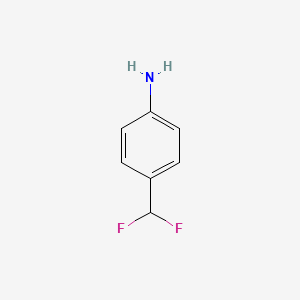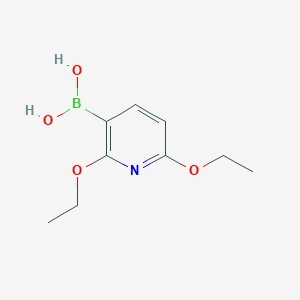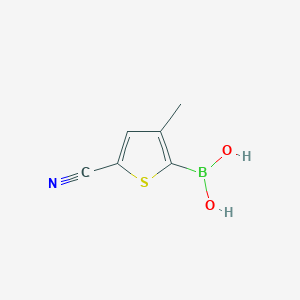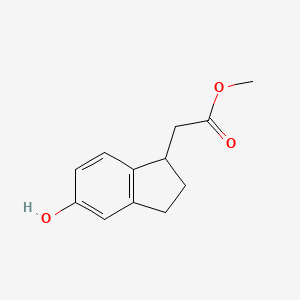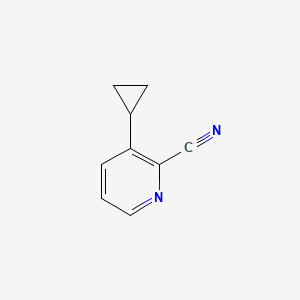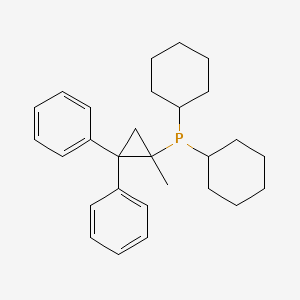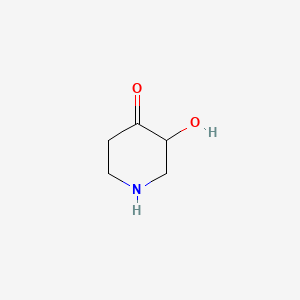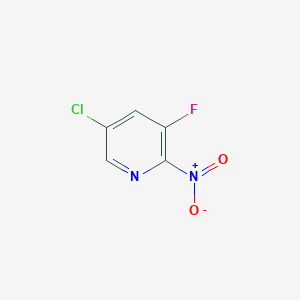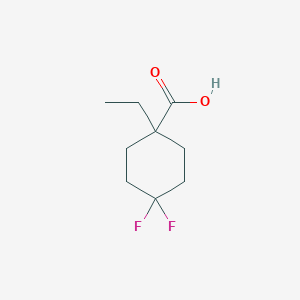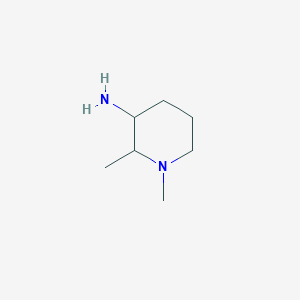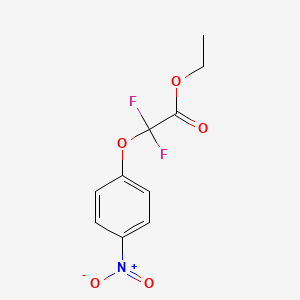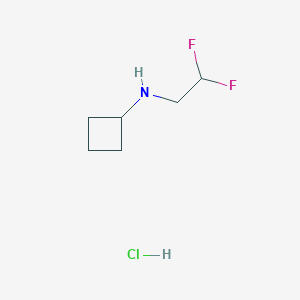
N-(2,2-Difluoroethyl)cyclobutanamine hydrochloride
Descripción general
Descripción
“N-(2,2-Difluoroethyl)cyclobutanamine hydrochloride” is a chemical compound with the CAS Number: 1010097-91-2 . It is used for research purposes .
Molecular Structure Analysis
The molecular formula of “N-(2,2-Difluoroethyl)cyclobutanamine hydrochloride” is C6H12ClF2N . It has a molecular weight of 171.62 .Aplicaciones Científicas De Investigación
Membrane Localization and Anesthetic Potency
Research has shown that the structural properties of halogenated cyclobutanes, including those related to N-(2,2-Difluoroethyl)cyclobutanamine hydrochloride, influence their membrane localization and anesthetic potency. Studies using NMR techniques have highlighted the differences in membrane interaction between anesthetic and non-anesthetic halogenated cyclobutanes, suggesting that preferential localization within the membrane interface is a key factor in determining anesthetic activity (North & Cafiso, 1997).
Antimicrobial and Anticancer Activities
Cyclobutane-containing compounds have been identified in natural and synthetic forms with significant antimicrobial, antibacterial, and anticancer activities. A comprehensive review of over 210 compounds has shed light on their structures, origins, and biological activities, suggesting a broad potential for therapeutic applications (Dembitsky, 2007).
Medicinal Chemistry and Drug Design
The unique structural features of cyclobutanes, such as their puckered configuration and chemical inertness, have been exploited in medicinal chemistry for drug design. Their incorporation into drug candidates has been shown to improve metabolic stability, pharmacokinetic properties, and biological activity. The review highlights the role of cyclobutanes in inducing conformational restriction and enhancing ligand-receptor interactions, offering insights into their contribution to favorable drug properties (van der Kolk et al., 2022).
DNA Repair and Photolyase Activity
Cyclobutane pyrimidine dimers, which are structurally related to the discussed compound, play a crucial role in DNA damage and repair processes. The activity of DNA photolyases, which utilize visible light energy to repair DNA by breaking the cyclobutane ring of the dimer, underscores the importance of cyclobutane derivatives in biological systems and their potential therapeutic applications (Sancar, 1994).
Synthesis and Characterization of Fluorinated Compounds
The synthesis and characterization of difluorocyclobutane derivatives, including those similar to N-(2,2-Difluoroethyl)cyclobutanamine hydrochloride, have been explored for their potential applications in medicinal chemistry and materials science. Studies have focused on developing efficient synthetic methodologies and understanding their physical and chemical properties, highlighting the versatility of these compounds in various scientific and technological domains (Chernykh et al., 2019).
Propiedades
IUPAC Name |
N-(2,2-difluoroethyl)cyclobutanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.ClH/c7-6(8)4-9-5-2-1-3-5;/h5-6,9H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAXLPOKNMIOML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NCC(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60704052 | |
| Record name | N-(2,2-Difluoroethyl)cyclobutanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2-Difluoroethyl)cyclobutanamine hydrochloride | |
CAS RN |
1010097-91-2 | |
| Record name | N-(2,2-Difluoroethyl)cyclobutanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60704052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2,2-difluoroethyl)cyclobutanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



